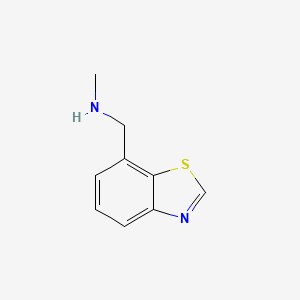![molecular formula C7H9N3OS2 B568338 6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione CAS No. 116055-93-7](/img/structure/B568338.png)
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the thiazolo[5,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thiazole ring fused to a pyrimidine ring, with a thiol group at the 2-position and an ethoxy group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione typically involves the reaction of 2-aminothiazole with ethyl chloroformate under basic conditions to form the ethoxy derivative. This intermediate is then reacted with thiourea to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the use of automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The ethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolo[5,4-d]pyrimidine-2-thiol
- Thiazolo[5,4-d]pyrimidine-2-amine
- Thiazolo[5,4-d]pyrimidine-2-methoxy-
Uniqueness
6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione is unique due to the presence of both the thiol and ethoxy groups, which confer specific chemical and biological properties. The thiol group allows for covalent interactions with proteins, while the ethoxy group enhances lipophilicity and membrane permeability.
This compound’s unique combination of functional groups makes it a valuable scaffold for the development of new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
116055-93-7 |
|---|---|
Molekularformel |
C7H9N3OS2 |
Molekulargewicht |
215.289 |
IUPAC-Name |
6-ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H9N3OS2/c1-2-11-10-3-5-6(8-4-10)13-7(12)9-5/h4H,2-3H2,1H3,(H,9,12) |
InChI-Schlüssel |
HIUBVIKFLMCEGG-UHFFFAOYSA-N |
SMILES |
CCON1CC2=C(N=C1)SC(=S)N2 |
Synonyme |
Thiazolo[5,4-d]pyrimidine-2-thiol, 5-ethoxy- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










